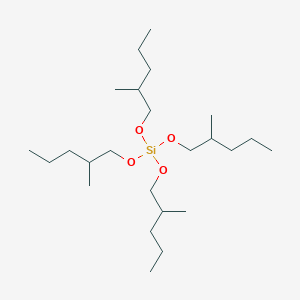

Tetrakis(2-methylpentyl) silicate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

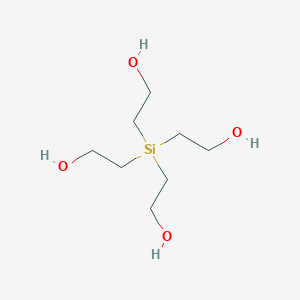

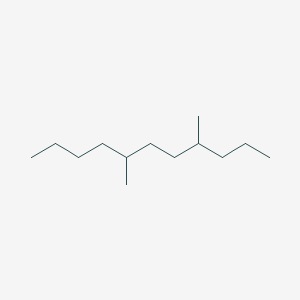

Tetrakis(2-methylpentyl) silicate, also known as TMPMS, is a widely used silane coupling agent in scientific research. It is a clear, colorless liquid with a molecular weight of 424.8 g/mol and a boiling point of 220-222°C. TMPMS is widely used as a crosslinking agent, adhesion promoter, and surface modifier in various fields, including materials science, polymer chemistry, and nanotechnology.

Mécanisme D'action

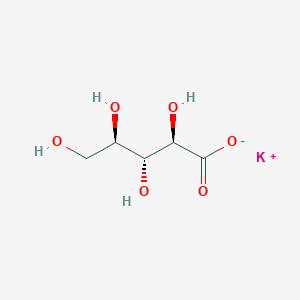

The mechanism of action of Tetrakis(2-methylpentyl) silicate is based on its ability to form covalent bonds with both organic and inorganic substrates. The silane group (-Si(CH3)2O-) of Tetrakis(2-methylpentyl) silicate can react with hydroxyl groups (-OH) on the surface of inorganic particles, forming a covalent bond between the two substrates. This reaction can improve the adhesion and compatibility between the inorganic particles and organic polymers, resulting in enhanced mechanical properties and stability.

Biochemical and Physiological Effects

Tetrakis(2-methylpentyl) silicate has no known biochemical or physiological effects, as it is primarily used in scientific research and not for medical or pharmaceutical purposes.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using Tetrakis(2-methylpentyl) silicate in lab experiments include its versatility, compatibility with a wide range of substrates, and ease of synthesis. Tetrakis(2-methylpentyl) silicate can be used as a coupling agent, crosslinking agent, or surface modifier, depending on the specific application. It is also compatible with a wide range of organic solvents, making it easy to use in various experimental conditions.

The limitations of using Tetrakis(2-methylpentyl) silicate in lab experiments include its sensitivity to moisture and air, which can affect its reactivity and stability. Tetrakis(2-methylpentyl) silicate should be stored in a dry and oxygen-free environment to prevent degradation and contamination. In addition, the synthesis of Tetrakis(2-methylpentyl) silicate requires the use of hazardous chemicals, such as hydrochloric acid, which can pose a safety risk if not handled properly.

Orientations Futures

There are several future directions for the use of Tetrakis(2-methylpentyl) silicate in scientific research. One potential application is in the development of functionalized nanoparticles for drug delivery and imaging. Tetrakis(2-methylpentyl) silicate can be used to modify the surface of nanoparticles, improving their stability and biocompatibility. Another potential application is in the development of high-performance polymer composites for aerospace and automotive applications. Tetrakis(2-methylpentyl) silicate can be used as a crosslinking agent to improve the mechanical properties and thermal stability of polymers, resulting in enhanced performance and durability.

Méthodes De Synthèse

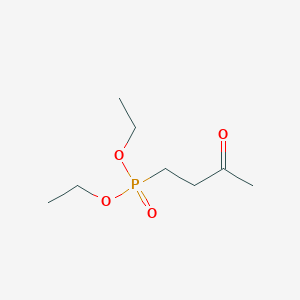

Tetrakis(2-methylpentyl) silicate is synthesized through the reaction of tetraethyl orthosilicate (TEOS) with 2-methylpentanol in the presence of a catalyst, such as hydrochloric acid or acetic acid. The reaction proceeds through a sol-gel process, in which TEOS undergoes hydrolysis and condensation reactions to form a siloxane network. The resulting product is then purified by distillation and vacuum drying to obtain pure Tetrakis(2-methylpentyl) silicate.

Applications De Recherche Scientifique

Tetrakis(2-methylpentyl) silicate is widely used in scientific research as a coupling agent to improve the adhesion and compatibility of different materials. It is commonly used to modify the surface of inorganic particles, such as silica, alumina, and titanium dioxide, to enhance their dispersibility and stability in organic solvents. Tetrakis(2-methylpentyl) silicate is also used as a crosslinking agent to improve the mechanical properties and thermal stability of polymers, such as polyethylene, polypropylene, and polyurethane.

Propriétés

Numéro CAS |

18765-32-7 |

|---|---|

Formule moléculaire |

C24H52O4Si |

Poids moléculaire |

432.8 g/mol |

Nom IUPAC |

tetrakis(2-methylpentyl) silicate |

InChI |

InChI=1S/C24H52O4Si/c1-9-13-21(5)17-25-29(26-18-22(6)14-10-2,27-19-23(7)15-11-3)28-20-24(8)16-12-4/h21-24H,9-20H2,1-8H3 |

Clé InChI |

YDKTYXHLGONSAS-UHFFFAOYSA-N |

SMILES |

CCCC(C)CO[Si](OCC(C)CCC)(OCC(C)CCC)OCC(C)CCC |

SMILES canonique |

CCCC(C)CO[Si](OCC(C)CCC)(OCC(C)CCC)OCC(C)CCC |

Synonymes |

SILICICACID,TETRA-2-METHYL-1-PENTYLESTER |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.